

Spectroscopic Profile of 2-Chloroethyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethyl acrylate

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This technical guide provides a detailed overview of the spectroscopic data for **2-chloroethyl acrylate** (CAS No. 2206-89-5), a key monomer in the synthesis of various polymers. This document compiles predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to facilitate its identification and characterization in a laboratory setting. The experimental protocols described herein are based on standard techniques for the analysis of liquid acrylates.

Molecular Structure and Properties

2-Chloroethyl acrylate is an organic compound with the chemical formula $C_5H_7ClO_2$.^[1] It is the 2-chloroethyl ester of acrylic acid and is a valuable comonomer in the production of polymers with applications in adhesives, coatings, and textiles.

Chemical Structure:

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables present predicted spectroscopic information for **2-chloroethyl acrylate**. These predictions are based on established spectroscopic principles and data from similar acrylate derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H NMR spectrum of **2-chloroethyl acrylate** in a suitable deuterated solvent, such as chloroform-d (CDCl_3), is expected to show distinct signals for the vinyl and ethyl protons.

Table 1: Predicted ^1H NMR Spectral Data for **2-Chloroethyl Acrylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.45	Doublet of Doublets	1H	H_a (trans to $\text{C}=\text{O}$)
~6.15	Doublet of Doublets	1H	H_b (cis to $\text{C}=\text{O}$)
~5.90	Doublet of Doublets	1H	H_c (geminal)
~4.40	Triplet	2H	$-\text{O}-\text{CH}_2-$
~3.75	Triplet	2H	$-\text{CH}_2-\text{Cl}$

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^{13}C NMR spectrum provides information on the carbon framework of the molecule. PubChem indicates that a ^{13}C NMR spectrum was acquired by G. Muecke and T. Schlueter of BASF in 1980.[2]

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Chloroethyl Acrylate**

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~165	$\text{C}=\text{O}$ (Ester Carbonyl)
~131	$=\text{CH}$ (α -carbon of acrylate)
~128	$=\text{CH}_2$ (β -carbon of acrylate)
~64	$-\text{O}-\text{CH}_2-$
~41	$-\text{CH}_2-\text{Cl}$

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in **2-chloroethyl acrylate**. An ATR-IR spectrum was recorded using a PerkinElmer SpectrumTwo instrument, as noted on PubChem.[2]

Table 3: Predicted Infrared (IR) Absorption Bands for **2-Chloroethyl Acrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	=C-H Stretch
~2980-2850	Medium	C-H Stretch (Aliphatic)
~1730	Strong	C=O Stretch (Ester)
~1635	Medium	C=C Stretch (Alkenyl)
~1410	Medium	=C-H Bend
~1180	Strong	C-O Stretch (Ester)
~810	Strong	=C-H Out-of-plane Bend
~650	Medium-Strong	C-Cl Stretch

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-chloroethyl acrylate**.

Materials and Equipment:

- **2-Chloroethyl acrylate** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tubes (5 mm)

- Pipettes
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2-chloroethyl acrylate** in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Reference the spectra using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid **2-chloroethyl acrylate**.

Materials and Equipment:

- **2-Chloroethyl acrylate** sample
- FTIR spectrometer equipped with an ATR accessory (e.g., PerkinElmer SpectrumTwo with a diamond crystal)[[2](#)]
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

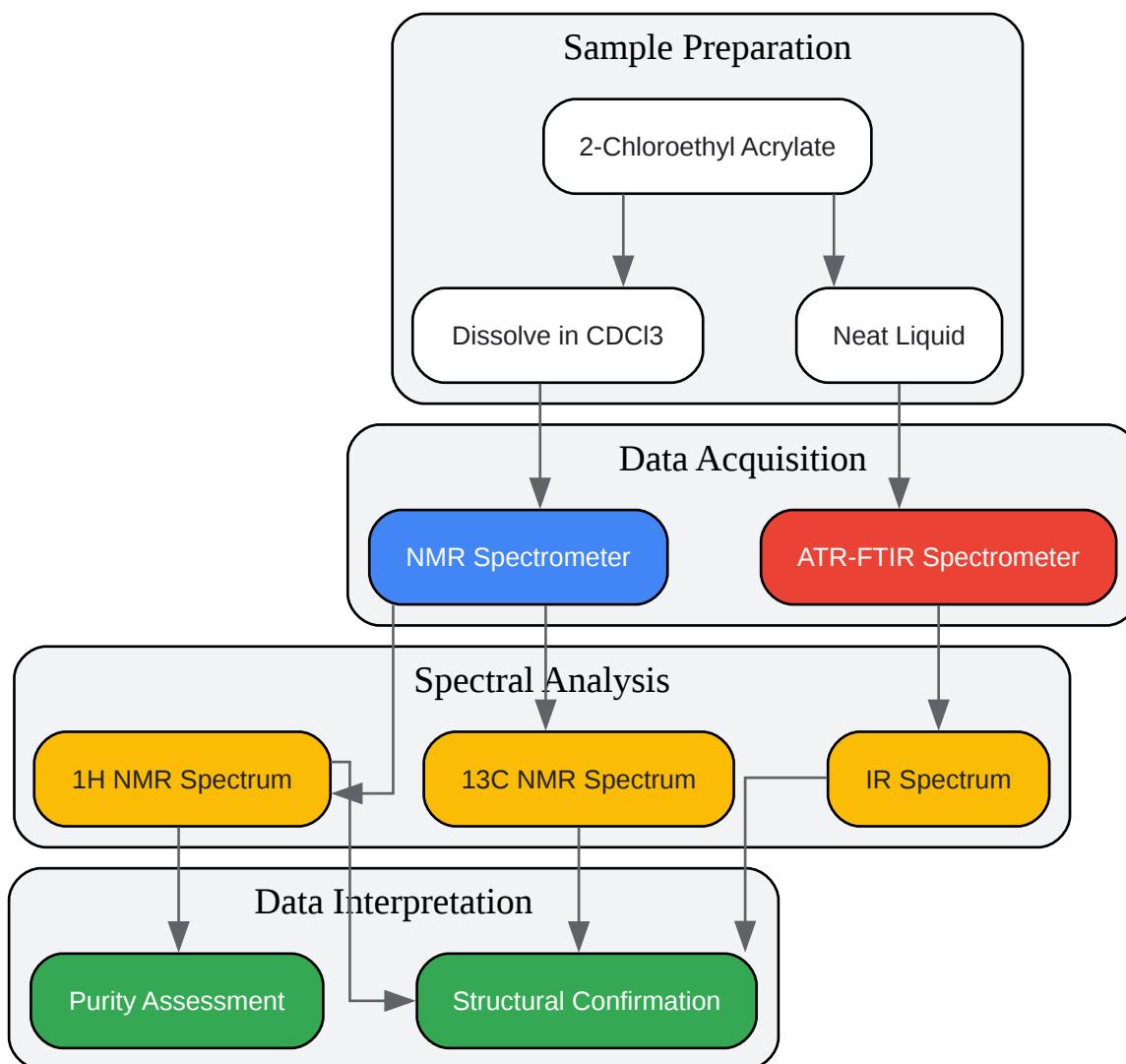
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol and allow it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Measurement:

- Using a pipette, place a small drop of **2-chloroethyl acrylate** onto the center of the ATR crystal, ensuring the crystal is fully covered.
- Spectrum Acquisition:
 - Acquire the IR spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically perform a background subtraction.
 - If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
 - Label the significant peaks in the spectrum.
- Cleaning:
 - After the measurement, carefully clean the **2-chloroethyl acrylate** from the ATR crystal using a lint-free wipe soaked in an appropriate solvent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-chloroethyl acrylate**.



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Caption: Workflow for the spectroscopic analysis of **2-Chloroethyl Acrylate**.

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References

- 1. 2-Chloroethyl acrylate | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azom.com [azom.com]
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